3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one
Description
3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one is a brominated dihydropyridinone derivative characterized by a 2-methoxyethyl substituent at the 1-position, an amino group at the 3-position, and a bromine atom at the 5-position. Its structure suggests a balance of hydrophilicity (from the methoxy group) and lipophilicity (from the bromine and alkyl chain), which may influence bioavailability and target binding.
Properties
Molecular Formula |
C8H11BrN2O2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
3-amino-5-bromo-1-(2-methoxyethyl)pyridin-4-one |
InChI |
InChI=1S/C8H11BrN2O2/c1-13-3-2-11-4-6(9)8(12)7(10)5-11/h4-5H,2-3,10H2,1H3 |
InChI Key |
PGPIDYOUUJGLNW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C(=O)C(=C1)Br)N |
Origin of Product |
United States |
Biological Activity
The compound 3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one is a derivative of the 1,4-dihydropyridine (DHP) class, known for its diverse biological activities, particularly as calcium channel blockers. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of approximately 279.13 g/mol. The compound features a bromo substituent at the 5-position and an amino group at the 3-position of the dihydropyridine ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄BrN₂O₂ |
| Molecular Weight | 279.13 g/mol |
| CAS Number | 1564598-53-3 |
Calcium Channel Blockade
1,4-Dihydropyridines are primarily recognized for their role as L-type calcium channel blockers (CCBs). These compounds inhibit calcium influx through voltage-gated calcium channels, leading to various cardiovascular effects such as vasodilation and decreased heart contractility. Recent studies indicate that DHP derivatives like this compound may also exhibit selectivity towards T-type calcium channels , which are implicated in pain pathways and neurological disorders .
Antioxidant Properties
Research has highlighted the antioxidant potential of dihydropyridine derivatives. The presence of the amino and bromo groups in this compound enhances its ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .
Antimicrobial Activity
Some studies have suggested that DHP derivatives possess antimicrobial properties. The structural modifications in compounds like this compound may enhance their efficacy against various bacterial strains. This aspect is under investigation for potential applications in treating infections resistant to conventional antibiotics .
Study on Calcium Channel Blocking Activity
A recent study evaluated the calcium channel blocking activity of various DHP derivatives, including this compound. The findings indicated that this compound exhibited significant inhibition of L-type calcium channels with a half-maximal inhibitory concentration (IC50) comparable to established CCBs such as nifedipine .
Antioxidant Efficacy Assessment
Another study focused on assessing the antioxidant capacity of this compound using various assays (DPPH and ABTS). Results demonstrated that it effectively reduced oxidative stress markers in vitro, suggesting its potential utility in formulations aimed at combating oxidative damage in cells .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. A study demonstrated that 3-amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one showed effectiveness against various bacterial strains, suggesting potential for development as an antibacterial agent .
2. Antioxidant Properties
The compound has been identified as a potential antioxidant. Antioxidants are crucial in preventing oxidative stress-related diseases. In vitro studies revealed that this compound can scavenge free radicals effectively, which is essential for therapeutic applications in oxidative stress management .
3. Neuroprotective Effects
Research has explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The compound demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential use in treating conditions like Alzheimer's disease .
Formulation Development
1. Cosmetic Applications
Due to its bioactive properties, this compound is being investigated for use in cosmetic formulations. Its antioxidant properties can enhance skin protection against environmental stressors .
| Application Area | Properties | Potential Benefits |
|---|---|---|
| Antimicrobial | Effective against bacteria | Prevents infections |
| Antioxidant | Scavenges free radicals | Reduces oxidative stress |
| Neuroprotective | Protects neuronal cells | Potential treatment for neurodegeneration |
| Cosmetic formulation | Enhances skin protection | Improves skin health |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could be developed into a topical antibacterial agent.
Case Study 2: Neuroprotection in Cell Models
In a series of experiments using neuronal cell lines exposed to oxidative stress, the compound exhibited significant protective effects, reducing cell death by approximately 40%. This suggests its potential as a therapeutic agent for neurodegenerative disorders.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Note: Exact molecular weight and formula for the target compound are inferred based on structural analogs.
Preparation Methods
Key Steps:
- Selective Bromination at the 5-position of the pyridin-4-one ring.
- Amination at the 3-position, often via nucleophilic substitution or directed amination reactions.
- N-Alkylation of the pyridinone nitrogen with 2-methoxyethyl halides or equivalents under controlled conditions to avoid over-alkylation or side reactions.
This approach ensures regioselective substitution, preserving the integrity of the dihydropyridinone core while incorporating the desired functional groups.
Detailed Preparation Methods
Starting Materials and Reagents
| Component | Role | Typical Source/Notes |
|---|---|---|
| Pyridin-4-one derivative | Core scaffold | Commercial or synthesized via known methods |
| Brominating agent (e.g., NBS) | Introduce bromo at C-5 | N-Bromosuccinimide (NBS) or bromine |
| Amination reagent | Introduce amino at C-3 | Ammonia, amines, or azide reduction methods |
| 2-Methoxyethyl halide (e.g., bromide or tosylate) | Alkylating agent for N-1 | Commercially available or synthesized |
| Base (e.g., K2CO3, NaH) | Facilitate alkylation | Mild bases preferred to avoid ring damage |
| Solvents (e.g., DMF, DMSO, acetonitrile) | Reaction medium | Polar aprotic solvents favor alkylation |
Stepwise Synthesis Outline
| Step | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | NBS in DMF, 0–25 °C, 2–4 h | 5-Bromo-pyridin-4-one intermediate |
| 2 | Amination | Ammonia or amine source, reflux | 3-Amino-5-bromo-pyridin-4-one |
| 3 | N-Alkylation | 2-Methoxyethyl bromide, base, RT to 60 °C, 6–12 h | 3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one |
Representative Reaction Conditions
Bromination: Use N-bromosuccinimide (NBS) in a polar aprotic solvent such as DMF at 0–25 °C to selectively brominate the 5-position of the pyridin-4-one ring. The reaction is monitored by TLC or HPLC until completion.
Amination: The 3-position amination can be performed by treating the 5-bromo-pyridin-4-one intermediate with ammonia or a suitable amine under reflux conditions, allowing nucleophilic substitution or amination to occur.
N-Alkylation: The final alkylation step involves reacting the 3-amino-5-bromo-pyridin-4-one with 2-methoxyethyl bromide in the presence of a mild base such as potassium carbonate or sodium hydride in DMF or acetonitrile, under inert atmosphere at room temperature to 60 °C for several hours.
Research Findings and Optimization
Recent studies and patent literature indicate that yields and selectivity can be optimized by:
- Using directing groups or protecting groups on the amino substituent during bromination to prevent side reactions.
- Employing nickel-catalyzed cross-coupling reactions for selective functionalization of the pyridinone ring when introducing halogen or alkyl groups.
- Applying continuous flow reactors to improve reaction control and scalability, especially for bromination and alkylation steps.
- Purification by crystallization or chromatography (e.g., silica gel column chromatography) to isolate the target compound with high purity.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes/Effect on Product |
|---|---|---|
| Bromination agent | NBS (1.1 equiv) | Selective bromination at C-5 |
| Solvent for bromination | DMF, 0–25 °C | Polar aprotic solvent favors regioselectivity |
| Amination reagent | NH3 (excess), reflux | Efficient substitution at C-3 |
| Alkylating agent | 2-Methoxyethyl bromide (1.2 equiv) | N-alkylation on pyridinone nitrogen |
| Base for alkylation | K2CO3 or NaH | Mild base prevents ring degradation |
| Reaction time | 2–4 h (bromination), 4–8 h (amination), 6–12 h (alkylation) | Optimized for maximum yield and purity |
| Purification | Column chromatography, recrystallization | Required for isolating pure product |
| Yield | 60–85% overall (multi-step) | Dependent on reaction conditions and scale |
Summary of Key Research Sources
- The PubChem database provides structural and molecular data but limited synthetic details for this specific compound.
- Analogous dihydropyridine derivatives with bromo and amino substituents are synthesized via multi-step reactions involving selective functionalization and alkylation, as discussed in industrial and medicinal chemistry contexts.
- Patent literature describes processes for related bromopyridine amines involving directing groups and metal-catalyzed methylation, which inform potential synthetic adaptations for this compound.
- Research articles on dihydropyridine derivatives emphasize the importance of selective substitution and purification techniques to achieve high purity and yield.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via bromination of a precursor dihydropyridine derivative using N-bromosuccinimide (NBS) in methanol at ambient temperature. For example, analogous dihydropyridines (e.g., 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines) are synthesized by reacting 2,6-dimethyl derivatives with NBS (10 mmol) in methanol (50 mL) for 24 hours, followed by recrystallization from ethanol . Adjusting stoichiometry, solvent polarity, and reaction time can optimize yield and minimize by-products like over-brominated species.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving structural ambiguities, especially for verifying the positions of bromine and the 2-methoxyethyl group. For example, SHELX programs are robust for small-molecule refinement and can handle twinned crystals or high-resolution data . Complementary techniques like NMR (e.g., H/C) and FT-IR should confirm functional groups and hydrogen-bonding patterns.
Q. What are the key solubility and stability considerations for handling this compound in experimental settings?
- Methodological Answer : The 2-methoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, methanol). Stability studies in aqueous buffers (pH 6.5–7.4) are essential due to potential hydrolysis of the dihydropyridinone ring. Use ammonium acetate buffers (pH 6.5) for assays to maintain stability, as demonstrated in pharmacopeial methods for structurally related compounds .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The C5-bromine atom serves as a reactive site for palladium-catalyzed cross-coupling. For example, Suzuki reactions with aryl boronic acids (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) under Pd(PPh) catalysis in THF/HO at 80°C can introduce aryl groups. Monitor reaction progress via TLC and optimize ligand choice (e.g., XPhos) to suppress debromination side reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. cellular assays)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents) or off-target effects. Use in silico docking (e.g., AutoDock Vina) to predict binding affinity to targets like histone deacetylases (HDACs), then validate with in vitro enzymatic assays (e.g., trichostatin A as a positive control). For cellular studies, ensure consistent cell-line passage numbers and assay normalization methods .
Q. How can computational modeling guide the design of derivatives with improved target specificity?
- Methodological Answer : Perform 3D-QSAR studies using CoMFA/CoMSIA on analogs to correlate substituent effects (e.g., bromine position, methoxyethyl chain length) with activity. Molecular dynamics simulations (e.g., GROMACS) can assess the stability of ligand-protein complexes. Prioritize derivatives with lower predicted binding energy (ΔG) for synthesis .
Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?
- Methodological Answer : Twinning or disorder in the methoxyethyl group complicates structure solution. Use SHELXD for experimental phasing with high-resolution data (≤1.0 Å) and refine with SHELXL using restraints for flexible moieties. For severe twinning, apply the TwinRotMat option in SHELXL to model twin domains .
Critical Analysis of Evidence
- Structural Data : SHELX remains the gold standard for crystallography, but its limitations in handling disordered solvent molecules require complementary NMR validation .
- Biological Activity : In silico predictions must be contextualized with experimental data, as seen in HDAC inhibitor studies where lower in vitro IC values correlated with computational docking scores .
- Synthetic Reproducibility : NBS-mediated bromination is reliable, but batch-to-batch variability in precursor purity (e.g., 1,4-dihydropyridine derivatives) can affect yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
